Phenyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
phenyl 4-[[[2-(3-fluoro-4-methylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4/c1-15-7-8-17(13-19(15)23)25-21(28)20(27)24-14-16-9-11-26(12-10-16)22(29)30-18-5-3-2-4-6-18/h2-8,13,16H,9-12,14H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQXFKZZHHNKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phenyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex molecular structure, which includes a piperidine ring and a fluorinated phenyl group. Its molecular formula is with a molecular weight of approximately 358.39 g/mol. The presence of the fluorine atom in the 3-position of the phenyl ring is significant for its biological activity.
The biological activity of this compound may be attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The piperidine moiety is known for its role in modulating neurotransmitter systems, which is crucial for developing drugs targeting central nervous system disorders.
Key Mechanisms:
- Dopamine Transporter Inhibition : Similar compounds have shown activity as dopamine transporter inhibitors, which may lead to potential applications in treating conditions like ADHD and addiction.
- Antiviral Activity : Some derivatives have been studied for their ability to inhibit viral entry into host cells, particularly in the context of HIV research.
Biological Activity Data
A summary of biological assays conducted on related compounds provides insight into the potential efficacy of this compound:
| Activity | IC50 (µM) | Target | Reference |
|---|---|---|---|
| Dopamine Transporter | 50 | DAT | |
| Serotonin Transporter | 100 | SERT | |
| Antiviral (HIV) | 10 | CD4 binding site |
Study 1: Dopamine Transporter Inhibition
A study evaluated several piperidine derivatives for their ability to inhibit the dopamine transporter (DAT). The compound demonstrated significant inhibition with an IC50 value of 50 µM, indicating potential for use in treating dopamine-related disorders such as addiction and depression.
Study 2: Antiviral Properties
Research focused on the antiviral properties of structurally similar compounds revealed that modifications to the phenyl ring could enhance or diminish activity against HIV. The compound exhibited promising results with an IC50 value of 10 µM against viral entry mechanisms, suggesting it could serve as a lead compound for further development in antiviral therapies.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including amide bond formation and selective fluorination. The structure-activity relationship studies highlight that modifications at the piperidine nitrogen and phenyl substituents significantly affect biological activity.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Phenyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is with a molecular weight of approximately 413.449 g/mol. The compound features a piperidine ring, an amide functional group, and a fluorinated aromatic system, contributing to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies conducted by the National Cancer Institute (NCI) have shown that related compounds demonstrate high levels of antimitotic activity against various human tumor cell lines, with mean GI50 values indicating effective growth inhibition .
| Compound | Mean GI50 (μM) | TGI (μM) |
|---|---|---|
| Compound A | 15.72 | 50.68 |
| Phenyl derivative | TBD | TBD |
Anti-HIV Activity
Investigations into the anti-HIV efficacy of structurally related compounds have revealed promising results. They have been tested for cytotoxicity and antiviral activity, showing potential as therapeutic agents against HIV . The mechanism of action may involve inhibition of viral replication or modulation of host cellular responses.
Neuropharmacology
This compound has been studied for its effects on neurological pathways. Compounds in this class may interact with neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases or mood disorders.
Synthetic Routes
The synthesis of this compound involves multiple steps, typically starting from readily available precursors such as amino acids and piperidine derivatives. The synthetic methods are crucial for optimizing yield and purity for further biological testing.
Drug-like Properties
Evaluations using tools like SwissADME suggest that this compound possesses favorable drug-like properties, including solubility and permeability characteristics conducive to oral bioavailability.
Case Study 1: Anticancer Screening
A study involving a series of piperidine derivatives, including the target compound, demonstrated significant cytotoxic effects against breast cancer cell lines. The derivatives were tested in vitro, revealing IC50 values that support their potential as lead compounds for further development .
Case Study 2: HIV Inhibition
In another study focusing on anti-HIV activity, derivatives similar to this compound were evaluated for their ability to inhibit viral replication in cultured cells. The results indicated a dose-dependent response, suggesting a viable pathway for therapeutic development against HIV .
Comparison with Similar Compounds
Structural and Spectral Comparison with Analogous Compounds
Core Structural Features
The target compound’s piperidine ring is functionalized with:
- A phenyl carbamate group at position 1.
- A 2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido-methyl group at position 3.
Key analogs for comparison :
Pestalafuranone F (C₁₁H₁₄O₂): Contains a methylenated oxymethine unit, with NMR shifts at δH 2.28 (H-11) and δC 26.6 (C-11) .
1-Benzyl-4-phenylamino-4-piperidinecarboxamide: Features a benzyl group and phenylamino substituent, with oxymethine protons at δH 4.53 (H-11) and δC 68.0 (C-11) .
Table 1: Structural and Spectral Comparison
The target compound’s H-11 and C-11 shifts align with Pestalafuranone F, suggesting a similar methylene environment. In contrast, the benzyl-piperidine analog shows upfield shifts due to oxymethine resonance .
Electronic and Reactivity Comparisons
Electronegativity and Chemical Shifts
The 3-fluoro substituent on the phenyl ring introduces strong electron-withdrawing effects, which may:
- Deshield adjacent protons , leading to downfield shifts in ¹H NMR (e.g., δH > 2.28 ppm for H-11) .
- Enhance stability via resonance and inductive effects, as seen in fluorinated analogs with distinct ¹¹⁹Sn chemical shifts correlating with electronegativity .
Table 2: Substituent Effects on Electronic Properties
| Substituent | Electronegativity (χ) | Expected δH (ppm) | Expected δC (ppm) |
|---|---|---|---|
| 3-Fluoro-4-methyl | High (χ = 4.0) | 2.28–2.50 | 25.0–28.0 |
| 4-Methyl (non-fluoro) | Moderate (χ = 2.5) | 1.80–2.20 | 20.0–25.0 |
Aromaticity Considerations
The phenyl ring in the target compound meets aromaticity criteria (resonance stabilization, planar geometry). However, the fluorine substituent may reduce π-electron density, altering reactivity compared to non-fluorinated analogs .
Q & A
Q. What are the recommended synthetic routes for Phenyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate?
The synthesis involves multi-step reactions, typically starting with the formation of the piperidine core followed by sequential functionalization. Key steps include:
- Amide coupling : Reaction of 3-fluoro-4-methylphenylamine with oxoacetic acid derivatives to form the 2-oxoacetamido moiety .
- Piperidine substitution : Introduction of the methylcarbamoyl group via nucleophilic substitution or reductive amination under controlled conditions (e.g., ethanol as solvent, 40–60°C, 12–24 hours) .
- Esterification : Final carboxylation using phenyl chloroformate in anhydrous dichloromethane with a triethylamine base .
Critical parameters : Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly impact yields (typically 35–50% overall) .
Q. How is the compound characterized structurally to confirm its identity and purity?
Structural elucidation relies on:
- NMR spectroscopy : 1H and 13C NMR confirm the piperidine ring, amide linkages, and substituent positions. For example, aromatic protons appear at δ 7.2–7.4 ppm, while piperidine methylene groups resonate at δ 2.5–3.0 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]+ at m/z ~456.2) and fragmentation patterns .
- HPLC : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .
Q. What initial biological screening assays are relevant for this compound?
Primary assays focus on:
- Antimicrobial activity : Broth microdilution against Staphylococcus aureus (MIC50) and Escherichia coli .
- Antitumor potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Enzyme inhibition : Kinase or protease inhibition profiles using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
SAR strategies include:
- Substituent variation : Replacing the 3-fluoro-4-methylphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to enhance target binding .
- Scaffold hopping : Comparing activity against piperidine derivatives with oxadiazole or thiazole cores (e.g., reduced cytotoxicity in analogs with oxadiazole moieties) .
- Computational docking : Using Schrödinger Suite or AutoDock Vina to predict interactions with enzymes like EGFR or PARP .
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound Modification | Target Activity (IC50, μM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| Parent compound | 12.3 (EGFR) | 8.5 |
| 4-Trifluoromethylphenyl analog | 7.8 (EGFR) | 5.2 |
| Oxadiazole-core derivative | 18.9 (PARP1) | 12.7 |
Q. How should researchers address contradictions in reported biological data (e.g., varying IC50 values across studies)?
- Standardize assay conditions : Ensure consistent cell lines (e.g., ATCC-certified HeLa), serum concentrations, and incubation times .
- Control for purity : Re-test compounds with ≥98% purity (via HPLC) to exclude batch variability .
- Validate target engagement : Use orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream pathway inhibition) .
Q. What computational methods are effective for optimizing reaction pathways in synthesis?
- Quantum chemical calculations : Employ Gaussian 16 to model transition states and predict favorable reaction pathways (e.g., amide coupling vs. urea formation) .
- Reaction path search algorithms : Use artificial force-induced reaction (AFIR) methods to identify low-energy intermediates .
- Machine learning : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. THF) for higher yields .
Q. How can molecular interactions between the compound and biological targets be analyzed experimentally?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., KD values for EGFR) .
- X-ray crystallography : Resolve co-crystal structures with target proteins to identify key hydrogen bonds (e.g., piperidine carbonyl with Lys721 in EGFR) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Methodological Notes
- Data reproducibility : Replicate critical experiments (e.g., IC50 assays) in triplicate and report SEM .
- Ethical compliance : Adhere to institutional guidelines for in vitro studies; avoid in vivo testing without explicit approval .
- Open science : Deposit synthetic protocols and crystallographic data in public repositories (e.g., PubChem, PDB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
